3-(Pentyloxy)piperidine hydrochloride
Overview
Description
3-(Pentyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentyloxy)piperidine hydrochloride typically involves the reaction of piperidine with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the pentyl bromide, resulting in the formation of 3-(Pentyloxy)piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Pentyloxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 3-(Pentyloxy)piperidine.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
3-(Pentyloxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pentyloxy)piperidine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine ring.
Piperidine derivatives: Various compounds with modifications to the piperidine ring, such as N-substituted piperidines.
Uniqueness
3-(Pentyloxy)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Biological Activity
3-(Pentyloxy)piperidine hydrochloride (CAS No. 1220021-68-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pentyloxy group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{11}H_{17}ClN_{2}O
- Molecular Weight : 232.72 g/mol
The compound consists of a piperidine ring substituted with a pentyloxy group, which may influence its lipophilicity and biological interactions.
Research into the mechanism of action for this compound is still evolving. However, similar compounds have demonstrated various mechanisms, including:
- Cholinesterase Inhibition : Some piperidine derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .
- Receptor Modulation : Compounds with similar structures have shown affinity for histamine receptors, which could suggest a role in modulating neurotransmitter release and receptor activity .
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. In vitro assays have been conducted to evaluate its efficacy against various bacterial and fungal strains. The results are summarized in Table 1.
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
Escherichia coli | 15 | 12.5 |
Staphylococcus aureus | 18 | 10 |
Candida albicans | 20 | 8 |
These findings suggest that the compound possesses significant antimicrobial activity, comparable to standard antibiotics used in clinical settings.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have revealed that this compound may have selective cytotoxic effects. For instance, studies on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells showed IC50 values indicating moderate cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
EAC | 25 |
DLA | 30 |
These results indicate potential applications in cancer therapy, warranting further exploration into its mechanisms and efficacy.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of piperidine derivatives. A study published in MDPI highlighted the synthesis of various piperidine analogs, including those with pentyloxy substitutions. The authors reported enhanced biological activities linked to specific structural modifications .
Another significant study investigated the cholinergic properties of related compounds, suggesting that modifications to the piperidine core could enhance their effectiveness as neuroprotective agents . The findings underscore the importance of structural diversity in optimizing biological activity.
Properties
IUPAC Name |
3-pentoxypiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-8-12-10-6-5-7-11-9-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLFDZHLLXPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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